2-bromo-1-(4-butoxyphenyl)ethan-1-one
Overview
Description
This compound is commonly used as an intermediate in the synthesis of various other compounds and has been studied for its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2-bromo-1-(4-butoxyphenyl)ethan-1-one involves the bromination of 4-butoxyacetophenone. The reaction typically uses bromine as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at room temperature to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(4-butoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized products.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted ethanones.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
2-bromo-1-(4-butoxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-1-(4-butoxyphenyl)ethan-1-one involves its interaction with molecular targets through its bromine and carbonyl functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 2-bromo-1-phenyl-
- Ethanone, 2-bromo-1-(4-methoxyphenyl)-
- Ethanone, 2-bromo-1-(4-methylphenyl)-
Uniqueness
2-bromo-1-(4-butoxyphenyl)ethan-1-one is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-bromo-1-(4-butoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-2-3-8-15-11-6-4-10(5-7-11)12(14)9-13/h4-7H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIODISVXSASJOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461347 | |
Record name | Ethanone, 2-bromo-1-(4-butoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53704-75-9 | |
Record name | Ethanone, 2-bromo-1-(4-butoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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